1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutane-1,4-dione oxalate
Description
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2.C2H2O4/c27-20(17-6-2-1-3-7-17)10-11-22(28)26-14-12-25(13-15-26)16-21-23-18-8-4-5-9-19(18)24-21;3-1(4)2(5)6/h1-9H,10-16H2,(H,23,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYXKBLMVDUMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CCC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing thebenzimidazole moiety, such as this one, have been known to exhibit a broad range of biological activities. They have been used in the development of new drugs due to their ability to interact with proteins and enzymes.
Mode of Action
Benzimidazole derivatives have been known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The compound’s interaction with its targets could lead to these various effects.
Biochemical Pathways
Benzimidazole derivatives have been known to interact with various biochemical pathways due to their broad range of biological activities. The downstream effects of these interactions would depend on the specific pathway and target involved.
Pharmacokinetics
The benzimidazole moiety is known to be highly soluble in water and other polar solvents, which could potentially impact its bioavailability.
Result of Action
Given the broad range of biological activities associated with benzimidazole derivatives, the compound could potentially have various effects at the molecular and cellular level.
Biological Activity
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutane-1,4-dione oxalate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H22N4O4
- Molecular Weight : 398.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Binding : The benzimidazole moiety has been shown to bind to DNA, potentially disrupting its function and leading to cellular apoptosis. This is crucial for its anticancer properties.
- Topoisomerase Inhibition : Similar compounds have been identified as inhibitors of human topoisomerase I (Hu Topo I), which is essential for DNA replication and transcription. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells .
- Cell Membrane Penetration : The piperazine ring enhances the compound’s ability to penetrate cell membranes, facilitating its uptake into cells.
Anticancer Activity
Research indicates that derivatives of benzimidazole, including the target compound, exhibit significant anticancer activity:
- In vitro Studies : The compound was tested against various cancer cell lines, showing potent growth inhibition. For instance, certain derivatives exhibited low GI50 values (the concentration required to inhibit cell growth by 50%) against a panel of 60 human cancer cell lines .
| Compound | GI50 (µM) | Target |
|---|---|---|
| 12b | 16 | Hu Topo I |
| 11a | 10 | Hu Topo I |
| 12a | 12 | Hu Topo I |
Other Biological Activities
Beyond anticancer properties, related compounds have demonstrated various biological activities:
- Antimicrobial Effects : Some benzimidazole derivatives exhibit antifungal and antibacterial activities due to their ability to disrupt microbial DNA processes.
- Neuroleptic Activity : Certain piperazine-based compounds have been shown to possess neuroleptic properties comparable to established medications like haloperidol .
Case Studies
Several studies have highlighted the efficacy of similar compounds:
Scientific Research Applications
Pharmacological Applications
1. Neurotransmitter Interaction
Research indicates that compounds containing benzimidazole structures often interact with neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety. The specific binding affinity of this compound to these receptors remains an area of active investigation.
2. Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Preliminary studies show that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . This property positions it as a promising candidate for further development in cancer therapeutics.
3. Antimicrobial Properties
There is emerging evidence that benzimidazole derivatives exhibit antimicrobial activity. The compound has shown effectiveness against various bacterial strains, suggesting its potential use as an antibiotic or antifungal agent. Ongoing studies aim to elucidate the mechanism of action and optimize its efficacy against resistant strains .
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry evaluated the effects of similar benzimidazole compounds on dopamine receptors. It was found that modifications to the piperazine moiety significantly influenced receptor affinity and selectivity. This case highlights the importance of structural optimization in developing effective neuroactive agents .
Case Study 2: Anticancer Efficacy
In vitro studies conducted on various cancer cell lines demonstrated that derivatives of the compound could inhibit tumor growth by inducing cell cycle arrest and promoting apoptosis. One particular study noted a 70% reduction in cell viability at specific concentrations, indicating strong potential for further clinical evaluation.
Data Table: Summary of Applications
| Application | Description | Evidence Level |
|---|---|---|
| Neurotransmitter Interaction | Potential modulation of dopamine and serotonin receptors | Ongoing Research |
| Anticancer Activity | Induction of apoptosis in cancer cells | Preliminary Studies |
| Antimicrobial Properties | Effective against various bacterial strains | Emerging Evidence |
Comparison with Similar Compounds
Structural Analogues with Benzimidazole-Piperazine Scaffolds
- Mannich Base Ligand (): A derivative with a benzimidazole-thio-piperazine structure (7-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) shares the piperazine-benzimidazole linkage but incorporates a fluoroquinolone group. This modification imparts antibacterial activity, contrasting with the target compound’s butane-dione group, which may favor kinase or receptor binding .
- Amgen’s TRPV-1 Antagonist () : A piperazine-linked benzimidazole derivative (WO04035549) with trifluoromethyl and fluorophenyl groups demonstrates potent TRPV-1 antagonism. The target compound lacks these electron-withdrawing groups but includes a phenylbutane-dione, suggesting divergent target selectivity .
- Dexlansoprazole Analogues (): Compounds like 2-(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol are proton-pump inhibitors. The target compound’s extended dione chain may reduce gastrointestinal targeting compared to these shorter-chain derivatives .
Benzimidazole Hybrids with Other Heterocycles
- Oxadiazole-Triazine Derivatives () : Compounds such as 1-(1H-benzo[d]imidazol-2-yl)-3-(5-(methyl-substituted)-1,3,4-oxadiazol-2-yl)propan-1-one () merge benzimidazole with oxadiazole, enhancing antiproliferative activity. The target compound’s butane-dione group may offer different hydrogen-bonding interactions compared to oxadiazole’s rigid aromaticity .
- The target compound’s simpler dione backbone may limit kinase affinity but improve metabolic stability .
Pharmacokinetic and Physicochemical Comparisons
Key Observations :
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutane-1,4-dione oxalate, and how is purity ensured?
- Synthesis Steps :
- Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with α-ketoglutaric acid under acidic conditions (4N HCl), yielding 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanoic acid .
- Step 2 : Reaction with hydrazine hydrate to form a hydrazide intermediate, followed by cyclization with substituted acids to introduce the piperazine-methylene group .
- Step 3 : Coupling of the piperazine-benzimidazole intermediate with phenyl diketone precursors. The oxalate salt is formed by treating the free base with oxalic acid in a polar solvent (e.g., ethanol) .
- Purity Assurance :
- Purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) .
- Final characterization using melting point analysis, HPLC (>95% purity), and elemental analysis (C, H, N within ±0.4% of theoretical) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for diketone, N-H stretch at ~3200 cm⁻¹ for benzimidazole) .
- NMR (¹H and ¹³C) :
- ¹H-NMR: Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm), benzimidazole protons as aromatic multiplets (δ 7.1–8.3 ppm), and diketone protons as singlets (δ 3.8–4.2 ppm) .
- ¹³C-NMR: Confirms carbonyl carbons (δ 170–180 ppm) and quaternary carbons in the benzimidazole ring .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 452 for the free base) and fragmentation patterns validate the structure .
Q. How can computational tools predict the drug-likeness of this compound?
- Molinspiration Analysis :
- Calculate molecular descriptors (molecular weight, logP, hydrogen bond donors/acceptors) to assess compliance with Lipinski’s Rule of Five. For example, molecular weight <500 Da, logP <5, and ≤10 rotatable bonds .
- Topological polar surface area (TPSA) values <140 Ų suggest good oral bioavailability .
- ADMET Prediction : Use SwissADME or PreADMET to estimate solubility, CYP450 interactions, and blood-brain barrier permeability .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in benzimidazole-piperazine derivatives?
- Crystallization : Grow single crystals in methanol/ethyl acetate mixtures. For oxalate salts, hydrogen-bonded networks (e.g., O–H···O and N–H···O interactions) stabilize the crystal lattice .
- Data Interpretation : Compare bond lengths/angles with similar structures (e.g., piperazinium salts in ). Asymmetric units may require refinement in low-symmetry space groups (e.g., P1 or Pna2₁) .
Q. What strategies improve the solubility of this compound for pharmacological assays?
- Salt Selection : Oxalate salts enhance aqueous solubility compared to free bases. Alternative counterions (e.g., hydrochloride) can be tested .
- Co-solvents : Use DMSO/PEG-400 mixtures for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations .
- Structural Modifications : Introduce hydrophilic groups (e.g., –OH or –SO₃H) on the phenyl ring while monitoring SAR for activity retention .
Q. How are structure-activity relationship (SAR) studies designed for benzimidazole-piperazine derivatives?
- Variable Substituents : Synthesize analogs with substitutions on the benzimidazole (e.g., –CH₃, –Cl) and piperazine (e.g., aryl or alkyl groups) .
- Biological Assays : Test analogs against target proteins (e.g., kinases or GPCRs) using enzyme inhibition assays (IC₅₀) or cell viability assays (MTT). For example, compound 11g () showed enhanced activity with an ethyl substituent .
- Data Correlation : Use QSAR models to link structural features (e.g., logP, TPSA) to activity. Contradictions (e.g., Lipinski violations in compounds) require validation via in vivo pharmacokinetics .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Hydrazide Cyclization : Competing formation of oxadiazole byproducts (). Mitigate by optimizing reaction time/temperature (e.g., 120°C in POCl₃ for controlled cyclization) .
- Oxalate Salt Formation : Excess oxalic acid may protonate the piperazine ring. Use stoichiometric ratios (1:1) and monitor pH during crystallization .
- Purification Challenges : Co-eluting impurities in column chromatography. Use preparative HPLC with C18 columns and acetonitrile/water gradients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
